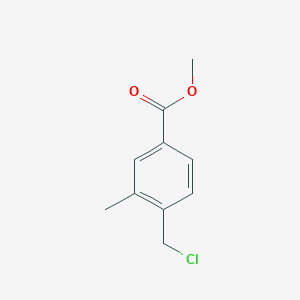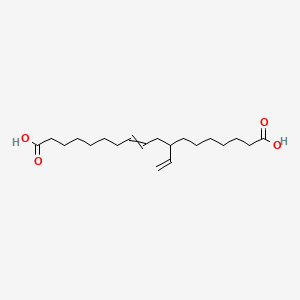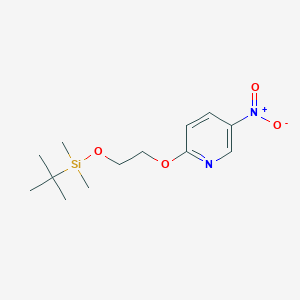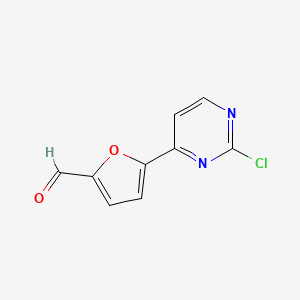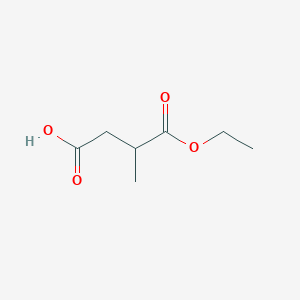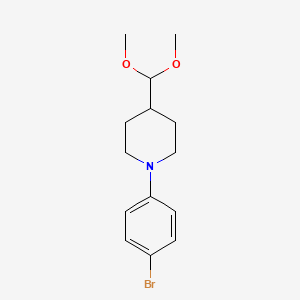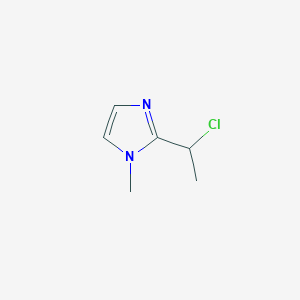![molecular formula C12H14N2O4 B13973673 5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid CAS No. 313350-38-8](/img/structure/B13973673.png)
5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid is a compound that features a benzimidazole moiety linked to a pentanoic acid chain. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid typically involves the formation of the benzimidazole ring followed by its attachment to the pentanoic acid chain. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. This is followed by esterification or amidation reactions to attach the pentanoic acid chain .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives .
Aplicaciones Científicas De Investigación
5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
- 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
- 6-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)hexanoic acid
Uniqueness
5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid is unique due to its specific substitution pattern on the benzimidazole ring and the length of its aliphatic chain. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
313350-38-8 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
5-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C12H14N2O4/c15-11(16)3-1-2-6-18-8-4-5-9-10(7-8)14-12(17)13-9/h4-5,7H,1-3,6H2,(H,15,16)(H2,13,14,17) |
Clave InChI |
QAZFRUBMVBLZMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OCCCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


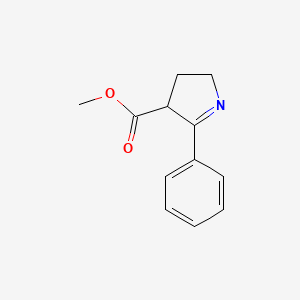
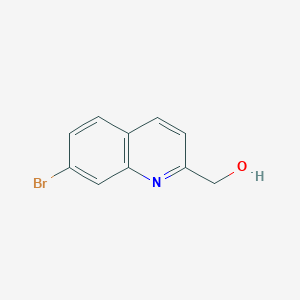
![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)

![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)

